Benzoin

Description

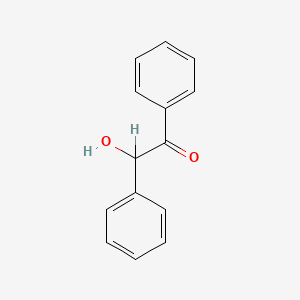

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOCJYIOMOJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2, Array | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020144 | |

| Record name | Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

PALE YELLOW CRYSTALS, WHITE CRYSTALS | |

CAS No. |

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Benzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin tincture | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-hydroxy-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gum benzoin, Siam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7J6A1NE81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Introduction: A Cornerstone of Carbon-Carbon Bond Formation

An In-depth Technical Guide to the Benzoin Condensation: Mechanism and Modern Catalysis

First reported in 1832 by Justus von Liebig and Friedrich Wöhler during their research on bitter almond oil, the this compound condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes to form an α-hydroxy ketone, or acyloin.[1][2][3][4] The catalytic version of this reaction was developed shortly after by Nikolay Zinin in the late 1830s.[1][3][5] At its core, the reaction is a powerful demonstration of Umpolung , or polarity inversion, a concept fundamental to modern organic synthesis.[6][7] In this process, the normally electrophilic carbonyl carbon of an aldehyde is temporarily converted into a nucleophilic species—an acyl anion equivalent—which then attacks a second aldehyde molecule.[8][9]

This guide provides a detailed exploration of the this compound condensation, tracing its mechanistic understanding from the classic cyanide-catalyzed pathway to the advent of modern N-heterocyclic carbene (NHC) organocatalysis. We will examine the causality behind the mechanistic steps, provide field-proven experimental protocols, and discuss the reaction's applications for researchers, scientists, and drug development professionals.

The Mechanistic Heart of the Reaction: Umpolung

The defining characteristic of the this compound condensation is the reversal of polarity of the aldehyde's carbonyl carbon.[6] Typically, this carbon is an electrophilic center, susceptible to attack by nucleophiles. The genius of the this compound condensation lies in the catalyst's ability to transform this electrophile into a potent nucleophile, enabling it to attack another aldehyde molecule. This transformation is achieved through the formation of a key stabilized carbanion intermediate. Historically, this was accomplished using cyanide, while modern methods rely on N-heterocyclic carbenes.[1][8]

Part 1: The Classical Cyanide-Catalyzed Mechanism

The mechanism for the cyanide-catalyzed this compound condensation was first proposed by Arthur Lapworth in 1903.[1][5] Cyanide is uniquely suited for this role due to its combined properties as a strong nucleophile, its ability to stabilize the key intermediate through resonance, and its effectiveness as a leaving group.[10][11][12]

The Lapworth mechanism proceeds through the following self-validating steps:

-

Nucleophilic Attack: The cyanide anion (CN⁻) attacks the electrophilic carbonyl carbon of the first benzaldehyde molecule. This reversible nucleophilic addition forms a tetrahedral intermediate known as a cyanohydrin (specifically, the anion of mandelonitrile).[2][13][14]

-

Deprotonation and Umpolung: A base abstracts the acidic α-proton from the cyanohydrin intermediate. This step is the crux of the Umpolung, generating a resonance-stabilized carbanion where the negative charge is delocalized over the carbon and the cyano group. This carbanion is now a potent nucleophile.[6][11][15]

-

Carbon-Carbon Bond Formation: The newly formed carbanion attacks the carbonyl carbon of a second benzaldehyde molecule, forming a new carbon-carbon bond and creating an alkoxide intermediate.[13][15]

-

Proton Transfer and Catalyst Regeneration: The alkoxide intermediate undergoes a proton transfer. Subsequently, the cyanide ion is eliminated, regenerating the catalyst and the carbonyl group to yield the final product, this compound.[1][2][14]

This entire process is reversible, with the product distribution determined by thermodynamic stability.[1]

Caption: The Lapworth mechanism for cyanide-catalyzed this compound condensation.

Part 2: The Modern Approach: N-Heterocyclic Carbene (NHC) Catalysis

While effective, the extreme toxicity of cyanide salts spurred the search for safer and more versatile catalysts.[16] In the 1950s, Ronald Breslow proposed a groundbreaking hypothesis that thiamine (Vitamin B1), a biological coenzyme, could catalyze the this compound condensation through a similar Umpolung mechanism.[10][17] This work laid the foundation for the entire field of NHC organocatalysis.[17]

The catalytically active species is not thiamine itself, but the N-heterocyclic carbene formed by deprotonating the thiazolium ring of thiamine.[18][19] This discovery has led to the development of a vast library of synthetic NHC catalysts that offer lower toxicity, broader substrate scope (including aliphatic aldehydes), and the potential for highly stereoselective reactions.[1][8][20]

The Breslow mechanism is now widely accepted:

-

Carbene Generation: A base removes the acidic proton from an azolium salt precatalyst (e.g., a thiazolium or triazolium salt) to generate the highly nucleophilic N-heterocyclic carbene.[18][19]

-

Nucleophilic Attack: The NHC attacks the carbonyl carbon of the first aldehyde molecule, forming a zwitterionic tetrahedral intermediate.[8][19]

-

Formation of the Breslow Intermediate: A proton transfer occurs, yielding a key enaminol species known as the Breslow intermediate .[8][18] This intermediate is the acyl anion equivalent and the functional heart of NHC-catalyzed Umpolung. Its existence was long debated but has since been confirmed through extensive experimental and spectroscopic studies.[21][22][23]

-

Carbon-Carbon Bond Formation: The electron-rich Breslow intermediate attacks the carbonyl carbon of a second aldehyde molecule.[8][19]

-

Product Formation and Catalyst Turnover: The resulting intermediate collapses, eliminating the NHC catalyst and forming the α-hydroxy ketone product. The regenerated NHC can then enter a new catalytic cycle.[8][19]

Caption: The Breslow mechanism for NHC-catalyzed this compound condensation.

Part 3: Catalyst Comparison and Experimental Protocol

The shift from cyanide to NHC catalysts represents a significant advancement in green chemistry and synthetic versatility.

| Feature | Cyanide-Catalyzed | Thiamine (NHC)-Catalyzed |

| Catalyst | Sodium or Potassium Cyanide (NaCN/KCN) | Thiamine Hydrochloride (Vitamin B1) |

| Toxicity | Extremely High (Lethal Poison)[9][16] | Low[16] |

| Active Species | CN⁻ Anion | Thiazolium Ylide (an NHC) |

| Typical Solvents | Aqueous Ethanol | Aqueous Ethanol |

| Substrate Scope | Primarily Aromatic Aldehydes[15][20] | Aromatic & Aliphatic Aldehydes[1][2] |

| Asymmetric Control | Not possible | Possible with chiral NHC catalysts[24][25] |

Experimental Protocol: Thiamine-Catalyzed Synthesis of this compound

This protocol describes a robust and significantly safer alternative to the classical cyanide-catalyzed procedure, making it suitable for both research and educational laboratories.[16]

Materials:

-

Thiamine hydrochloride (2.6 g)

-

Water (8 mL)

-

95% Ethanol (20 mL)

-

3M Sodium hydroxide solution (5 mL)

-

Benzaldehyde (7 mL, purified)

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Ice bath

Procedure:

-

Catalyst Preparation: In a 250-mL round-bottom flask, dissolve 2.6 g of thiamine hydrochloride in 8 mL of water. Add 20 mL of 95% ethanol.[10]

-

Ylide Formation: Cool the solution in an ice bath with magnetic stirring. Over a period of approximately 10 minutes, add 5 mL of 3M sodium hydroxide dropwise. Ensure the temperature does not exceed 20°C. A yellow color indicates the formation of the thiamine ylide (the active NHC catalyst).[10]

-

Substrate Addition: To the yellow catalyst mixture, add 7 mL of purified benzaldehyde.[10]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture gently at reflux (a slow drip rate) for 60-90 minutes.[10]

-

Isolation: After the reflux period, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the this compound product.

-

Purification: Collect the crude this compound crystals by vacuum filtration. Wash the crystals with a cold water-ethanol mixture to remove any unreacted benzaldehyde. The product can be further purified by recrystallization from ethanol.

Part 4: Applications in Drug Development and Advanced Synthesis

The α-hydroxy ketone moiety of this compound is a versatile functional group, making it a valuable intermediate in organic synthesis.

-

Synthesis of Heterocycles: Benzoins are key precursors for a variety of heterocyclic compounds.[2][12]

-

Polymer Chemistry: this compound derivatives are widely used as photoinitiators in free-radical polymerization processes for producing polymers and coatings.[2][12][26]

-

Drug Synthesis: A prominent application of this compound in the pharmaceutical industry is in the synthesis of the antiepileptic drug Phenytoin . The synthesis involves the oxidation of this compound to the diketone benzil, followed by a condensation reaction with urea.[5][26]

-

Asymmetric Synthesis: The development of chiral NHC catalysts has unlocked the potential for asymmetric this compound condensations.[24][27] This allows for the enantioselective synthesis of chiral α-hydroxy ketones, which are critical building blocks for many complex natural products and pharmaceutical agents.[24][25]

Conclusion

From its historical discovery to its central role in the development of modern organocatalysis, the this compound condensation remains a testament to the power of mechanistic understanding in chemistry. The core principle of Umpolung, first harnessed by the toxic but effective cyanide ion, has found a safer, more versatile, and tunable expression through N-heterocyclic carbene catalysis, a field born from Breslow's investigation into the action of Vitamin B1. For researchers in drug discovery and materials science, the ability to strategically form carbon-carbon bonds via the this compound reaction—increasingly with stereochemical control—provides a reliable and powerful tool for the construction of complex molecular architectures.

References

-

Wikipedia. This compound condensation. [Link]

-

Physics Wallah. Reaction Mechanism of this compound Condensation. [Link]

-

Organic Chemistry Portal. This compound Condensation. [Link]

-

Beilstein Journal of Organic Chemistry. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. [Link]

-

Pharmaguideline. This compound Condensation and Perkin Condensation. [Link]

-

Slideshare. This compound condensation. [Link]

-

University of the West Indies. This compound Condensation. [Link]

-

MDPI. An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. [Link]

-

ACS Publications. Catalytic Asymmetric this compound Condensation for the Synthesis of Natural Products and Their Analogs. [Link]

-

PierpaLab. This compound Condensation with Thiamine. [Link]

-

Sciencemadness.org. Thiamine Catalyzed this compound Condensation. [Link]

-

Wiley Online Library. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. [Link]

-

Grokipedia. This compound condensation. [Link]

-

Wikipedia. Umpolung. [Link]

-

National Institutes of Health (NIH). NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. [Link]

-

Beyond Benign. This compound Condensation. [Link]

-

Shodhganga. Mechanism Of The this compound Condensation And Related Studies. [Link]

-

Royal Society of Chemistry. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. [Link]

-

YouTube. This compound condensation | Reaction mechanism | Umpolung. [Link]

-

YouTube. This compound Condensation Reaction using Thiamine HCl. [Link]

-

PubMed. Mechanism insight into the cyanide-catalyzed this compound condensation: a density functional theory study. [Link]

-

National Institutes of Health (NIH). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. [Link]

-

MDPI. Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. [Link]

-

ACS Publications. Asymmetric Anisoin Synthesis Involving this compound Condensation Followed by Deracemization. [Link]

-

TÜBİTAK Academic Journals. Umpolung strategy: advances in catalytic C-C bond formations. [Link]

-

ResearchGate. A) Breslow and B) dimer mechanism for the this compound condensation. [Link]

-

YouTube. This compound Condensation Reaction by IITian Explains. [Link]

-

Indian Academy of Sciences. This compound Condensation. The Cyanide Connection with Tapioca and Vitamin B1. [Link]

-

ACS Publications. Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study. [Link]

-

A Retrosynthetic Life Blog. This compound condensation. [Link]

-

Chemeurope.com. This compound. [Link]

-

ResearchGate. Scheme 1. This compound condensation and mechanism proposed by Breslow. [Link]

-

Royal Society of Chemistry. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. [Link]

-

ResearchGate. This compound condensation mechanism. [Link]

-

PubMed. Confirmation of Breslow's hypothesis: A carbene stable in liquid water. [Link]

-

Royal Society of Chemistry. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. [Link]

-

National Institutes of Health (NIH). Quantifying Breslow intermediate reactivity in intermolecular Stetter reactions. [Link]

-

Science Info. This compound Condensation: Mechanism, Applications. [Link]

Sources

- 1. This compound condensation - Wikipedia [en.wikipedia.org]

- 2. This compound Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound [chemeurope.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Umpolung - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]

- 9. ias.ac.in [ias.ac.in]

- 10. chem.latech.edu [chem.latech.edu]

- 11. sciencemadness.org [sciencemadness.org]

- 12. scienceinfo.com [scienceinfo.com]

- 13. This compound Condensation| Reaction Mechanism of this compound Condensation [pw.live]

- 14. This compound condensation | PPTX [slideshare.net]

- 15. This compound Condensation [organic-chemistry.org]

- 16. beyondbenign.org [beyondbenign.org]

- 17. karldcollins.wordpress.com [karldcollins.wordpress.com]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 21. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01910D [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

The Benzoin Reaction: A Technical Guide to its History, Discovery, and Core Principles

Abstract

The benzoin reaction, a cornerstone of organic synthesis, represents one of the earliest documented examples of carbon-carbon bond formation through the dimerization of aldehydes. This in-depth technical guide provides a comprehensive exploration of the reaction's rich history, from its initial discovery in the 19th century to the elucidation of its intricate mechanism. We will delve into the pivotal roles of cyanide and thiamine as catalysts, offering a detailed, step-by-step analysis of the reaction pathway. This guide is tailored for researchers, scientists, and drug development professionals, providing not only historical context but also a robust, field-proven experimental protocol for the classic this compound condensation. Through a blend of historical narrative, mechanistic insight, and practical methodology, this document aims to serve as an authoritative resource on this fundamental organic transformation.

A Serendipitous Discovery: The Genesis of the this compound Reaction

The story of the this compound reaction begins in 1832 with the seminal work of two of the most influential chemists of the 19th century, Justus von Liebig and Friedrich Wöhler.[1][2][3] During their investigations into the chemistry of bitter almond oil, of which benzaldehyde is the primary component, they observed the formation of a new crystalline substance when benzaldehyde was treated with an aqueous solution of potassium cyanide.[4][5][6][7] This product, which they named "this compound," was the result of the head-to-tail dimerization of two benzaldehyde molecules.[8] This discovery was not merely the synthesis of a new compound; it was a profound observation that laid the groundwork for the development of modern organic chemistry, demonstrating the potential for controlled carbon-carbon bond formation.[8]

While Liebig and Wöhler are credited with the initial discovery, it was Nikolay Zinin, a student of Liebig, who, in the late 1830s, systematically developed the catalytic version of the reaction using cyanide.[1][4] Zinin's work established the crucial role of the cyanide ion as a catalyst, a discovery that transformed the this compound reaction from a chemical curiosity into a synthetically useful transformation.[8]

Unraveling the Enigma: The Lapworth Mechanism

For several decades following its discovery, the mechanism of the this compound reaction remained a subject of speculation. It was not until 1903 that Arthur J. Lapworth proposed a scientifically sound mechanism that has stood the test of time and is still widely accepted today.[1][9][10][11] Lapworth's proposal was a brilliant piece of deductive reasoning that introduced the concept of "umpolung" (polarity reversal) to organic chemistry, although the term itself was coined later. He postulated that the cyanide ion, acting as a nucleophile, attacks the carbonyl carbon of one benzaldehyde molecule, initiating a series of steps that ultimately leads to the formation of this compound.[9]

The Cyanide-Catalyzed Mechanism: A Step-by-Step Analysis

The Lapworth mechanism for the cyanide-catalyzed this compound condensation can be dissected into the following key steps:

-

Nucleophilic Attack by Cyanide: The reaction is initiated by the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of a benzaldehyde molecule. This reversible step forms a cyanohydrin intermediate known as a mandelonitrile anion.[2][8]

-

Proton Transfer and Umpolung: A proton is transferred from the adjacent carbon to the oxygen atom, forming a carbanion. The presence of the electron-withdrawing cyanide group is critical here, as it stabilizes the negative charge on the carbon, making the proton acidic enough to be removed. This step is the crux of the "umpolung," where the original electrophilic carbonyl carbon is transformed into a nucleophilic species.[8][9]

-

Nucleophilic Attack on a Second Aldehyde: The newly formed carbanion now acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of a second benzaldehyde molecule. This step results in the formation of a new carbon-carbon bond and a new alkoxide intermediate.

-

Proton Transfer and Catalyst Regeneration: A proton transfer from the hydroxyl group to the newly formed alkoxide occurs.

-

Elimination of Cyanide: The final step involves the elimination of the cyanide ion, which acts as a good leaving group, to regenerate the carbonyl group and yield the final product, this compound. The cyanide ion is thus a true catalyst, as it is regenerated at the end of the reaction cycle.[2]

The elegance of the Lapworth mechanism lies in its ability to explain the unique catalytic role of the cyanide ion, which acts as a nucleophile, an electron-withdrawing group to facilitate proton abstraction, and a good leaving group.[9]

Visualization of the Cyanide-Catalyzed Mechanism

Caption: The catalytic cycle of the thiamine-catalyzed this compound reaction.

The development of NHC-catalyzed this compound reactions has been a vibrant area of research, with a wide array of chiral NHCs being developed for asymmetric this compound condensations, providing enantiomerically enriched α-hydroxy ketones. [12][13][14][15][16]

Experimental Protocol: The Classic this compound Condensation

The following protocol is a well-established procedure for the synthesis of this compound from benzaldehyde using sodium cyanide as the catalyst, adapted from Organic Syntheses. [17] Disclaimer: This procedure involves the use of sodium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Any cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

Materials and Reagents

| Reagent/Material | Quantity | Molar Equivalent | Purity |

| Benzaldehyde | 50.0 g (47.6 mL) | 0.47 mol | Reagent grade, freshly distilled |

| 95% Ethanol | 62.5 mL | - | - |

| Deionized Water | 50.0 mL | - | - |

| Sodium Cyanide | 5.0 g | 0.10 mol | 96-98% |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser, combine 62.5 mL of 95% ethanol, 50.0 mL of deionized water, 50.0 g of freshly distilled benzaldehyde, and 5.0 g of sodium cyanide.

-

Reaction Execution: Heat the mixture to a gentle boil and maintain reflux for 30 minutes. After approximately 20 minutes of reflux, crystals of this compound should begin to precipitate from the hot solution.

-

Workup and Isolation: After the 30-minute reflux period, cool the reaction mixture in an ice bath to complete the crystallization of the product. Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected crystals with two portions of cold water (25 mL each) to remove any residual cyanide. The crude product can be further purified by recrystallization from 95% ethanol (approximately 70 mL of ethanol per 9 g of crude product).

-

Product Characterization: The purified this compound should be a white crystalline solid with a melting point of 134-136 °C. The product can be further characterized by spectroscopic methods such as IR and NMR spectroscopy.

Conclusion

The this compound reaction, from its serendipitous discovery to its modern catalytic variants, stands as a testament to the power of scientific inquiry and the continuous evolution of organic synthesis. Its rich history is intertwined with the development of fundamental concepts such as catalysis and mechanistic chemistry. The elucidation of its mechanism, particularly the concept of umpolung, has had a profound impact on the design of new synthetic methodologies. Today, the this compound reaction and its derivatives continue to be valuable tools for the construction of complex molecules in academic and industrial research, particularly in the fields of drug discovery and materials science. This guide has aimed to provide a comprehensive and technically sound overview of this enduringly important reaction, bridging its historical origins with its practical application.

References

-

This compound condensation. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

This compound Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

This compound condensation. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Satyam, K., Ramarao, J., & Suresh, S. (2021). N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation. Organic & Biomolecular Chemistry, 19(5), 1034-1038. [Link]

-

Cumbie, R. E., & DiRocco, D. A. (2019). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Molecules, 24(19), 3503. [Link]

-

Gravel, M., & Zeitler, K. (2015). NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? Chemical Science, 6(10), 5585-5595. [Link]

-

Satyam, K., Ramarao, J., & Suresh, S. (2021). N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation. Organic & Biomolecular Chemistry, 19(5), 1034-1038. [Link]

-

Homo-benzoin condensation catalyzed by N-heterocyclic carbenes (NHC). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound Condensation: Definition, Mechanism and Applications. (n.d.). Testbook. Retrieved January 6, 2026, from [Link]

-

Mechanism of this compound Condensation Reaction. (2020, April 13). BYJU'S. Retrieved January 6, 2026, from [Link]

-

Adams, R., & Marvel, C. S. (1921). This compound. Organic Syntheses, 1, 33. [Link]

-

Wang, Y., et al. (2011). Mechanism Insight into the Cyanide-Catalyzed this compound Condensation: A Density Functional Theory Study. The Journal of Physical Chemistry A, 115(45), 12538-12546. [Link]

-

Thiamine Catalyzed this compound Condensation. (n.d.). Sciencemadness.org. Retrieved January 6, 2026, from [Link]

-

Miljanić, O. Š., & Stoddart, J. F. (2009). Benzoins and Cyclobenzoins in Supramolecular and Polymer Chemistry. Chemistry-A European Journal, 15(44), 11892-11903. [Link]

-

This compound condensation. (n.d.). University of Colorado Boulder. Retrieved January 6, 2026, from [Link]

-

This compound condensation. (n.d.). chemeurope.com. Retrieved January 6, 2026, from [Link]

-

Thiamine Pyrophosphate: Vitamin B1. (2014, August 23). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

This compound condensation. (2020, December 11). L.S.College, Muzaffarpur. Retrieved January 6, 2026, from [Link]

-

This compound Condensation. (n.d.). University of Missouri–St. Louis. Retrieved January 6, 2026, from [Link]

-

This compound and Perkin Condensation Reactions: Mechanisms and Applications. (n.d.). SNS Courseware. Retrieved January 6, 2026, from [Link]

-

Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. (2025, January 17). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

This compound Condensation. (n.d.). Beyond Benign. Retrieved January 6, 2026, from [Link]

-

This compound Condensation. (n.d.). SynArchive. Retrieved January 6, 2026, from [Link]

-

This compound condensation mechanism proposed by Lapworth (1903). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound Condensation. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps. (2010). FEBS J, 277(14), 2931-2943. [Link]

-

This compound Condensation. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

-

Justus von Liebig and Friedrich Wöhler. (n.d.). Science History Institute. Retrieved January 6, 2026, from [Link]

-

The first century of physical organic chemistry: A prologue. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

-

Goedecke, C. (2023, May 1). Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry. ChemistryViews. [Link]

-

Wöhler, F., & Liebig, J. v. (1891). Untersuchungen über das Radikal der Benzoesäure von Woehler und Liebig (1832). AbeBooks. [Link]

-

Musielak, M. (2019). Nikolai Nikolaevich Zinin (1812-1880) – eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction. Revista CNIC Ciencias Químicas, 50(1), 90-102. [Link]

-

Justus, baron von Liebig. (n.d.). Britannica. Retrieved January 6, 2026, from [Link]

-

This compound Condensation. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound condensation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 6. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]

- 7. Justus, baron von Liebig | German Chemist & Agricultural Scientist | Britannica [britannica.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Benzoin_condensation [chemeurope.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction [mdpi.com]

- 14. NHC-catalysed this compound condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Heterocyclic carbene (NHC)-catalyzed intramolecular this compound condensation–oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Photophysical Properties of Benzoin and Its Analogues

This guide provides a comprehensive exploration of the photophysical properties of benzoin and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data to offer a synthesized understanding of the structure-property relationships, the causality behind experimental choices, and the practical methodologies for characterization.

Introduction: this compound's Role as a Photochemical Workhorse

This compound, an aromatic hydroxy ketone with the formula PhCH(OH)C(O)Ph, is more than a simple organic compound; it is a foundational molecule in the field of photochemistry.[1] Its primary significance lies in its utility as a Type I photoinitiator, a molecule that upon absorption of light undergoes cleavage to produce free radicals, which in turn initiate polymerization reactions.[2][3] This process, known as α-cleavage or a Norrish Type I reaction, is the cornerstone of its application in UV-curable coatings, inks, and adhesives.[2]

Understanding the intricate series of events that follow the absorption of a photon—the molecule's photophysical and photochemical pathways—is critical for optimizing its performance and for designing novel analogues with tailored properties, such as improved light absorption or higher cleavage efficiency.[2][4] This guide will dissect these pathways, from initial excitation to final deactivation, and detail the state-of-the-art techniques used for their elucidation.

The Core Photophysics of this compound

The journey of a this compound molecule after absorbing ultraviolet light is a rapid sequence of competing processes. These events are best visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Light Absorption (Excitation)

The first step is the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). This compound exhibits characteristic absorption bands in the UV region. The primary absorption maximum (λmax) is typically observed around 248-251 nm in various solvents like dichloromethane and acetonitrile.[5][6] This absorption corresponds primarily to a π → π* transition within the aromatic rings. A weaker, longer-wavelength absorption shoulder, characteristic of n → π* transitions of the carbonyl group, is also present but often obscured by the more intense π → π* band.

Deactivation Pathways

Once in the excited state, the molecule must dissipate its excess energy. For this compound, this occurs through several competing radiative and non-radiative pathways.

-

Fluorescence: The molecule can relax from the lowest excited singlet state (S₁) back to the ground state (S₀) by emitting a photon. This process is known as fluorescence. Aromatic ketones like this compound are generally weak fluorophores.[7] This is because the lowest excited singlet state often has significant nπ* character, which couples efficiently with the triplet manifold, promoting intersystem crossing.[4] The fluorescence emission of this compound can be observed with an excitation wavelength of around 330 nm.[8]

-

Intersystem Crossing (ISC): A highly efficient process in this compound is the spin-forbidden transition from the singlet excited state (S₁) to a triplet excited state (T₁).[4] This process is facilitated by spin-orbit coupling. The resulting triplet state is lower in energy than the singlet state and has a much longer lifetime because the transition back to the singlet ground state is also spin-forbidden.[9][10]

-

Phosphorescence: From the triplet state (T₁), the molecule can radiatively decay back to the ground state (S₀). This process, phosphorescence, occurs at a longer wavelength and on a much longer timescale (microseconds to seconds) than fluorescence.[9] The lowest triplet state of this compound is n-π* in character, which is a key factor in its subsequent reactivity.[2][4]

-

Photochemical Reaction (α-Cleavage): The most significant deactivation pathway for this compound and its analogues in their role as photoinitiators is the homolytic cleavage of the C-C bond alpha to the carbonyl group.[2][4] This Norrish Type I reaction occurs efficiently from the triplet state, yielding a benzoyl radical and a hydroxybenzyl radical. These radicals are the active species that initiate polymerization.

The interplay between these deactivation pathways is visually summarized in the following Jablonski diagram.

Caption: Jablonski diagram for this compound illustrating key photophysical and photochemical pathways.

The Influence of Structure: this compound Analogues

Modifying the core structure of this compound can dramatically alter its photophysical properties, leading to more efficient photoinitiators. A prime example is 3',5'-dimethoxythis compound (DMB).

The introduction of electron-donating methoxy groups onto one of the phenyl rings has profound effects:

-

Red-Shifted Absorption: The absorption spectrum may shift to longer wavelengths, allowing for excitation with lower-energy light (e.g., near-UV or visible).

-

Increased Cleavage Efficiency: The quantum yield of α-cleavage for DMB is 0.54, significantly higher than that of the parent this compound molecule (0.35).[4] This increased efficiency is a key driver for its use in advanced applications.

Transient absorption spectroscopy studies have been instrumental in revealing the mechanistic basis for these differences. For DMB, excitation is followed by rapid internal conversion to the S₁ state, efficient intersystem crossing to the triplet state, and subsequent α-cleavage, but the kinetics and efficiencies of these steps are modulated by the substituents.[4][11]

Comparative Data Table

The table below summarizes key photophysical and photochemical parameters for this compound and its important analogue, 3',5'-dimethoxythis compound (DMB).

| Property | This compound | 3',5'-Dimethoxythis compound (DMB) | Reference |

| UV Absorption λmax | ~250 nm (in CH₂Cl₂) | Not explicitly stated, but expected to be similar or slightly red-shifted | [5] |

| Excited State Nature | S₁ (nπ), T₁ (nπ) | S₁ (nπ), T₁ (nπ) | [4] |

| Primary Photoprocess | α-Cleavage (Norrish Type I) | α-Cleavage (Norrish Type I) | [2][4] |

| α-Cleavage Quantum Yield (Φc) | 0.35 | 0.54 | [4] |

| Triplet Lifetime (τT) | ~2 ns (for a derivative) | Implied to be very short due to efficient cleavage | [2] |

Experimental Methodologies: A Practical Guide

Accurate characterization of photophysical properties requires a suite of spectroscopic techniques. The protocols described here are designed to be self-validating, ensuring the generation of reliable and reproducible data.[12][13]

Workflow for Photophysical Characterization

The logical flow of experiments is crucial for building a complete picture of a molecule's behavior. The following workflow is recommended for characterizing a new this compound analogue.

Caption: Recommended experimental workflow for comprehensive photophysical characterization.

Protocol: UV-Vis Absorption Spectroscopy

Causality: This is the foundational experiment. It determines the wavelengths at which the molecule absorbs light, which is essential for planning all subsequent fluorescence and transient absorption experiments. It also allows for the determination of the molar absorption coefficient (ε), a measure of how strongly the compound absorbs light.[12]

Step-by-Step Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., acetonitrile or dichloromethane are good choices for UV measurements).

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mM). From this, prepare a series of dilutions in calibrated volumetric flasks. Concentrations should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity (adherence to the Beer-Lambert law).

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Blank Correction: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Measurement: Record the absorption spectrum of each diluted sample. The spectrum is typically plotted as absorbance vs. wavelength.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Plot absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert law (A = εbc), will be the molar absorption coefficient, ε (where b is the path length of the cuvette, typically 1 cm).

Protocol: Photoluminescence (PL) Spectroscopy

Causality: This technique measures the emission of light (fluorescence or phosphorescence) from the excited state. It provides information about the emission spectrum, the Stokes shift (the energy difference between absorption and emission maxima), and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.[12][13]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a very dilute solution of the analyte in the chosen solvent. The absorbance at the excitation wavelength should be kept below 0.1 (ideally ~0.05) to minimize inner-filter effects, where emitted light is reabsorbed by other analyte molecules.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λex) to a value where the compound absorbs light, typically at or near its λmax determined from the UV-Vis spectrum.

-

Emission Spectrum: Scan the emission monochromator to collect the fluorescence spectrum, which is plotted as intensity vs. wavelength. The peak of this spectrum is the emission maximum (λem).

-

Excitation Spectrum: Set the emission monochromator to λem and scan the excitation monochromator. The resulting excitation spectrum should be nearly identical in shape to the absorption spectrum, confirming that the observed emission originates from the analyte.

-

Quantum Yield (ΦF) Measurement (Relative Method): a. Select a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH).[14] b. Measure the UV-Vis absorbance and the integrated fluorescence intensity of both the standard and the unknown sample, ensuring the absorbance at the excitation wavelength is below 0.1 for both. c. Calculate the quantum yield of the unknown (Φunk) using the following equation: Φunk = Φstd * (Iunk / Istd) * (Astd / Aunk) * (nunk² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'unk' and 'std' refer to the unknown sample and the standard, respectively.

Protocol: Transient Absorption (TA) Spectroscopy

Causality: TA spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived transient species like excited singlet states, triplet states, and radicals that do not emit light or are too short-lived to be observed by other methods.[4][11]

Step-by-Step Methodology:

-

Principle: A high-intensity "pump" laser pulse excites the sample. A second, broadband "probe" pulse with a variable time delay passes through the sample. By measuring the change in the probe's absorption spectrum as a function of the delay time after the pump pulse, one can track the formation and decay of transient species.

-

Instrument Setup: This requires a specialized femtosecond or nanosecond laser system. The pump wavelength is tuned to an absorption band of the sample (e.g., 266 nm for this compound).[4] The probe is typically a white-light continuum.

-

Measurement: The sample is placed in a cuvette in the path of the pump and probe beams. A series of transient absorption spectra are recorded at different time delays, from femtoseconds to nanoseconds or longer.

-

Data Analysis: a. The data is presented as a 3D map of ΔA (change in absorbance) vs. wavelength and time. b. Kinetic traces at specific wavelengths are analyzed to determine the lifetimes of the transient species. For example, the decay of the S₁ state absorption and the concomitant rise of the T₁ state absorption can be used to determine the rate of intersystem crossing.[4] c. The spectral shapes of the transient absorptions can be compared to computational predictions (e.g., from TD-DFT) to aid in their assignment to specific electronic states or radical species.[4][11]

Conclusion and Future Outlook

This compound and its analogues remain a fertile ground for photophysical and photochemical research. The fundamental principles governing their behavior—light absorption, intersystem crossing, and α-cleavage—are well-established, but the precise control of these properties through synthetic modification continues to be a key objective. The methodologies outlined in this guide provide a robust framework for the systematic investigation of these fascinating molecules. As applications demand ever-more sophisticated photoinitiators capable of responding to specific wavelengths (e.g., visible light) with higher efficiency and lower energy consumption, a deep, mechanistic understanding of their photophysical properties will be paramount to innovation.

References

- Occurrence and Mechanism of Fluorescence Enhancement of Polycyclic Aromatic Ketones. (n.d.). Hiroshima University.

- A practical guide to measuring and reporting photophysical data. (2025, November 3). RSC Publishing.

-

UV-Vis Spectrum of this compound. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

-

A practical guide to measuring and reporting photophysical data. (2025, November 3). Dalton Transactions (RSC Publishing). Retrieved January 6, 2026, from [Link]

-

Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxythis compound Fluoride. (2024, February 14). MDPI. Retrieved January 6, 2026, from [Link]

-

UV absorption spectra of this compound (B) (5.22 × 10⁻⁴ mol L⁻¹) B-PDLLA... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-